molecular formula C5H8N4O2 B097412 2-Amino-4,6-dimethoxy-1,3,5-triazine CAS No. 16370-63-1

2-Amino-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B097412
CAS No.: 16370-63-1
M. Wt: 156.14 g/mol
InChI Key: KVHFZZUPCXCRIX-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxy-1,3,5-triazine is a heterocyclic organic compound with the molecular formula C5H8N4O2. It is characterized by a triazine ring substituted with amino and methoxy groups. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of herbicides .

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives are commonly used for the activation of carboxylic acids, particularly for amide synthesis . This suggests that 2-Amino-4,6-dimethoxy-1,3,5-triazine may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Molecular Mechanism

It is known that triazine derivatives can form highly reactive esters that undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethoxy-1,3,5-triazine can be synthesized by reacting cyanuric chloride with toluene at temperatures ranging from -5°C to 10°C under an ammonia gas atmosphere. The resulting product is then heated with methanol and solid alkali to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the substitution of the methoxy groups with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced using standard oxidizing or reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can yield amino-substituted triazines, while oxidation can produce triazine oxides .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,6-dimethoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups and amino group make it versatile for various synthetic applications and research studies .

Properties

IUPAC Name

4,6-dimethoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFZZUPCXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274836
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16370-63-1
Record name 16370-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.1 g (0.059 mole) of 2,4,6-trimethoxy-1,3,5-triazine and water (100 mL) was stirred at 25° C. while 110 mL of 28% aqueous ammonia was added. The mixture was held at 48-51° C. for two hours before it was cooled to 25° C. and the insoluble white crystals were removed. The product was washed with water and dried to give 7.84 g (86%), mp 218-221° C. 1H NMR (DMSO-d): 3.81 (s, 6H); 7.38 (s, 2H). 13C NMR (DMSO-d6): 53.9, 169.0, 171.9.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 2-azido-4,6-dimethoxy-1,3,5-triazine differ under photochemical and thermal conditions when reacting with ketones?

A1: Under photochemical conditions (irradiation at 254 nm), 2-azido-4,6-dimethoxy-1,3,5-triazine reacts with ketones to yield 3,3-dialkyl derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine. This reaction proceeds through the formation of a singlet nitrene, which electrophilically attacks the carbonyl oxygen of the ketone, followed by cyclization. []

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